Glutaric acid monoethyl ester chloride
Description
Glutaric acid monoethyl ester chloride (CAS: 5205-39-0) is an acyl chloride derivative of glutaric acid monoethyl ester, characterized by its reactivity in nucleophilic substitutions. This compound is widely employed as an intermediate in organic synthesis, particularly in the preparation of phosphonates and other ester derivatives. For instance, it reacts with triethyl phosphite to form ethyl 5-(diethylphosphono)-5-oxopentanoate, a key precursor in organophosphorus chemistry . Its reactivity is modulated by the electron-withdrawing effect of the chloride group, making it more reactive than its parent monoethyl ester in coupling reactions .
Properties
Molecular Formula |
C7H12ClO4- |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
5-ethoxy-5-oxopentanoic acid;chloride |
InChI |
InChI=1S/C7H12O4.ClH/c1-2-11-7(10)5-3-4-6(8)9;/h2-5H2,1H3,(H,8,9);1H/p-1 |
InChI Key |
PBNLDFDWDJGXBT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Esterification : Glutaric acid is partially esterified with ethanol under acidic catalysis (e.g., ) to yield glutaric acid monoethyl ester. This step avoids di-ester formation by maintaining a stoichiometric ethanol deficit.
-
Chlorination : The monoethyl ester is treated with at 0–25°C. The reaction proceeds via nucleophilic attack of the carbonyl oxygen on , forming an intermediate oxonium ion that releases and to yield the acid chloride.
Optimization Insights :
-
Excess (1.5–2.0 equiv) ensures complete conversion.
-
Anhydrous conditions prevent hydrolysis of the acid chloride.
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–25°C | 78–85 | ≥95 |
| Reaction Time | 4–6 hours | ||
| Equiv | 1.8–2.0 |
Partial Esterification and Subsequent Chlorination
This two-step approach prioritizes the isolation of monoethyl ester before chlorination, enhancing selectivity.
Stepwise Synthesis
-
Selective Esterification :
Glutaric acid reacts with ethanol in a 1:1 molar ratio using (2–5 mol%) as a catalyst. The reaction is conducted in toluene under reflux (110°C) for 6–8 hours. Water removal via azeotropic distillation shifts equilibrium toward ester formation. -
Chlorination :
The isolated monoethyl ester is dissolved in dichloromethane and treated with (2.2 equiv) at 0°C. After stirring for 3 hours, the mixture is concentrated under reduced pressure to yield the chloride.
Key Advantages :
-
Avoids di-ester byproducts through controlled ethanol addition.
-
Dichloromethane’s low polarity suppresses side reactions during chlorination.
Anhydride-Based Synthesis
Glutaric anhydride serves as a starting material to bypass selectivity challenges in esterification.
Methodology
-
Ring-Opening Esterification :
Glutaric anhydride reacts with ethanol (1.1 equiv) in tetrahydrofuran (THF) at 25°C. Triethylamine (1.0 equiv) neutralizes the liberated carboxylic acid, driving the reaction to completion. -
Chlorination :
The resulting monoethyl ester is treated with oxalyl chloride ()_2 in the presence of catalytic (0.1 equiv). The reaction is exothermic and requires cooling to –10°C.
Critical Observations :
-
THF’s high solubility for both anhydride and ethanol ensures homogeneity.
-
Oxalyl chloride offers milder conditions than , reducing side reactions.
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | –10°C to 25°C | 82–88 | ≥97 |
| Reaction Time | 2–3 hours | ||
| Loading | 0.05–0.1 equiv |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
-
Direct Chlorination : Suitable for lab-scale synthesis but struggles with di-ester formation at scale.
-
Partial Esterification : Offers higher selectivity, making it preferred for industrial applications.
-
Anhydride Route : Provides excellent purity but involves costlier reagents (e.g., oxalyl chloride).
Cost and Environmental Impact
-
-based methods generate and \text{HCl, requiring scrubbing systems.
-
Oxalyl chloride produces less corrosive byproducts (, ), aligning with green chemistry principles.
Challenges and Optimization Strategies
Common Issues
Chemical Reactions Analysis
Glutaric acid monoethyl ester chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glutaric acid.
Reduction: Reduction reactions can convert it into 5-ethoxy-5-hydroxypentanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia .
Scientific Research Applications
Glutaric acid monoethyl ester chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Glutaric acid monoethyl ester chloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of glutaric acid and ethanol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Glutaric acid monoethyl ester chloride is compared below with its structural analogs, including glutaric acid monomethyl ester chloride and benzyl glutarate acid chloride.
Notes:
- The methyl analog exhibits higher density (1.179 g/cm³) and boiling point (224°C) compared to the ethyl derivative, likely due to reduced steric hindrance and stronger intermolecular forces .
- Benzyl derivatives are favored in pharmaceutical synthesis due to the stability of the benzyl group under acidic conditions .
Stability and Handling
- This compound is moisture-sensitive, requiring anhydrous conditions for storage. In contrast, the methyl analog is stable at −20°C in aqueous solutions when purified with Na₂HPO₄ .
Research Findings and Industrial Relevance
- Pharmaceutical Applications: The methyl derivative’s chiral monoacid intermediate (generated via α-chymotrypsin hydrolysis) is pivotal in synthesizing nitrile-functionalized pharmaceuticals .
- Material Science: The ethyl ester chloride’s interaction with FeCl₃ highlights its utility in catalytic systems for selective esterification, a process less efficient with bulkier analogs like suberic acid derivatives .
- Limitations: High gluconate byproduct formation in cofactor-recycling systems using the ethyl derivative remains a challenge, necessitating process optimization .
Q & A
Q. What synthetic routes are commonly employed for the preparation of glutaric acid monoethyl ester chloride, and what are their key mechanistic considerations?
The compound is synthesized via esterification of glutaric acid followed by chlorination. A typical method involves reacting glutaric acid monoethyl ester with thionyl chloride (SOCl₂) under reflux in anhydrous toluene. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group is replaced by chlorine. Critical parameters include temperature control (60–80°C), stoichiometric excess of SOCl₂ (1.2–1.5 equivalents), and inert atmosphere to prevent hydrolysis. Post-synthesis, excess SOCl₂ is quenched with cold sodium bicarbonate .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H NMR (CDCl₃): Peaks at δ 4.1–4.3 ppm (ester -CH₂O), δ 2.4–2.6 ppm (glutaryl -CH₂-), and δ 1.2–1.4 ppm (ester -CH₃).
- IR Spectroscopy: Absorptions at ~1770 cm⁻¹ (C=O stretch of acid chloride) and ~1740 cm⁻¹ (ester C=O).
- Mass Spectrometry: Molecular ion peak at m/z ≈ 178.6 (C₇H₁₁ClO₃). Cross-referencing with databases like NIST ensures accuracy .
Q. What purification methods are recommended for this compound?
Fractional distillation under reduced pressure (bp 158–160°C) is preferred for high purity (>95%). Recrystallization from hexane minimizes losses but requires solvent optimization to avoid co-precipitation. Post-purification analysis via GC-MS or HPLC is critical .
Q. What safety precautions are critical during handling?
Use PPE (nitrile gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate. Analogous acid chlorides (e.g., acetyl chloride) are corrosive; follow GHS Category 1B guidelines for skin protection .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Strategies include:
Q. How should researchers address discrepancies in reported NMR data?
Potential solutions:
Q. What strategies elucidate the reaction mechanism in nucleophilic acyl substitutions?
Q. How can conflicting stability reports under storage conditions be resolved?
Conduct systematic stability studies:
- Accelerated testing (40°C/75% RH for 6 months) with periodic HPLC.
- Quantify degradation products (e.g., hydrolyzed glutaric acid).
- Standardize protocols (storage at -20°C under argon) and validate using Karl Fischer titration for moisture content .
Methodological Notes
- Data Presentation: Follow guidelines for reproducibility: detail solvent grades, instrument calibration, and statistical analyses (e.g., error bars in kinetic plots) .
- Contradiction Analysis: Use control experiments to isolate variables (e.g., humidity, light) and computational modeling to reconcile mechanistic disagreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
